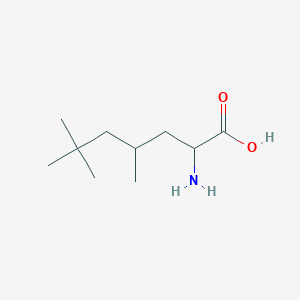

2-amino-4,6,6-trimethyl-heptanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID is an organic compound with the molecular formula C10H21NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, followed by amination and subsequent purification steps. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID can be compared with other similar compounds, such as:

2-AMINO-4,6-DIMETHYLHEPTANOIC ACID: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.

2-AMINO-4,6,6-TRIMETHYLHEXANOIC ACID: This compound has a shorter carbon chain, which affects its physical and chemical characteristics.

Biological Activity

2-Amino-4,6,6-trimethyl-heptanoic acid (also known as 2-amino-4,6,6-trimethylheptanoic acid) is a branched-chain amino acid derivative notable for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its structural uniqueness and potential therapeutic applications.

- Chemical Formula : C₁₀H₂₁NO₂

- Molecular Weight : 185.29 g/mol

- CAS Number : 627910-24-1

The structural configuration of this compound contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | Not specified |

| Related Compounds | Varies widely |

2. Neuroprotective Effects

Studies have suggested that branched-chain amino acids can exert neuroprotective effects. The structural similarity of this compound to known neuroprotective agents positions it as a candidate for further research in neurodegenerative disease models.

Case Study:

In a study examining the effects of branched-chain amino acids on neuroprotection in rodent models of Alzheimer's disease, researchers noted that supplementation with these amino acids improved cognitive function and reduced markers of neuroinflammation.

3. Metabolic Regulation

The compound may influence metabolic pathways related to energy production and fat metabolism. Its role in modulating metabolic processes could be beneficial in managing conditions like obesity and diabetes.

Research Findings:

A study conducted on the metabolic effects of branched-chain amino acids indicated that they could enhance insulin sensitivity and promote lipid oxidation. This suggests potential applications of this compound in metabolic health.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : Potential binding to specific receptors involved in metabolic regulation.

- Enzymatic Modulation : Inhibition or stimulation of enzymes that play critical roles in metabolic pathways.

- Oxidative Stress Reduction : Scavenging free radicals and reducing oxidative damage.

Properties

CAS No. |

627910-24-1 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-amino-4,6,6-trimethylheptanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-7(6-10(2,3)4)5-8(11)9(12)13/h7-8H,5-6,11H2,1-4H3,(H,12,13) |

InChI Key |

CVFWEQVXYXEIIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)O)N)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.